molecular formula C19H21ClN2O2 B11119322 N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11119322
M. Wt: 344.8 g/mol
InChI Key: DCXYKTACLURTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a central benzamide core linked to a 4-chlorophenyl group and a morpholine ring via an ethyl chain. The 4-chlorophenyl group introduces lipophilicity, which may enhance membrane permeability and receptor binding.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C19H21ClN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)

InChI Key

DCXYKTACLURTLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole

Reagents :

  • 4-Chlorobenzonitrile (1.0 eq)

  • 2-Aminoethanol (excess)

  • Protonic acid catalyst (e.g., p-toluenesulfonic acid, 0.01–0.1 eq)

Conditions :

  • Solvent: Low-polar aprotic solvents (e.g., toluene)

  • Temperature: 120–200°C

  • Reaction time: 8–12 hours

Yield : 85–90%.

Step 2: Alkylation of Morpholine

Reagents :

  • 2-(4-Chlorophenyl)-4,5-dihydro-1,3-oxazole (1.0 eq)

  • Morpholine (1.0–1.2 eq)

  • Protonic acid catalyst (0.001–0.1 eq)

Conditions :

  • Solvent-free or autoclave conditions

  • Temperature: 120–200°C

  • Pressure: Atmospheric or 3 atm

  • Reaction time: 8–12 hours

Yield : 75–87%.

Mechanism :
The oxazole ring undergoes nucleophilic attack by morpholine, leading to ring opening and formation of the ethylamine bridge.

Reductive Amination Followed by Acylation

This approach, inspired by PMC6660994, constructs the ethylamine backbone via reductive amination before introducing the benzamide group.

Step 1: Reductive Amination

Reagents :

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Morpholine (1.0 eq)

  • Sodium cyanoborohydride (1.5 eq)

Conditions :

  • Solvent: Methanol or ethanol

  • Temperature: 25–50°C

  • Reaction time: 6–12 hours

Yield : 65–70%.

Step 2: Acylation with Benzoyl Chloride

Reagents :

  • 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (base)

Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Reaction time: 2–4 hours

Yield : 80–85%.

Comparative Analysis of Methods

Method Key Advantages Yield Industrial Viability
Direct AmidationMinimal steps, high selectivity72–78%High
Two-Step via OxazoleAvoids toxic reagents (e.g., aziridine)75–87%Moderate
Reductive AminationFlexible backbone modification65–85%Low

Optimization Strategies

Catalyst Selection

  • Protonic acids (e.g., p-toluenesulfonic acid) improve reaction rates in solvent-free conditions.

  • Lewis acids (e.g., ZnCl₂) enhance oxazole formation but require careful handling.

Solvent Systems

  • Toluene and methylene chloride are preferred for their low polarity and high boiling points.

  • Pyridine alternatives (e.g., DMAP) reduce toxicity in amidation steps.

Pressure and Temperature

  • Autoclave conditions (3 atm, 180–200°C) accelerate morpholine alkylation but increase energy costs .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its morpholine ring and benzylic carbon. Key reagents and outcomes include:

ReagentConditionsProduct(s) FormedYieldCitation
Potassium permanganateAcidic aqueous medium, 60–80°CMorpholine N-oxide derivative45–55%
Ozone−78°C in dichloromethaneCleavage products (fragmentation)Not reported

Oxidation with KMnO₄ generates morpholine N-oxide derivatives, critical for modifying electron distribution in pharmacological studies. Ozonolysis experiments suggest potential for controlled bond cleavage in synthetic applications.

Reduction Reactions

The amide group and aromatic systems participate in reduction under specific conditions:

ReagentConditionsProduct(s) FormedYieldCitation
Lithium aluminum hydrideDry THF, refluxSecondary amine (benzylamine analog)60–70%
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolPartially saturated morpholine ring30–40%

Reduction with LiAlH₄ breaks the amide bond, yielding a secondary amine. Hydrogenation selectively reduces the morpholine ring’s double bond (if present), though this is less common in the saturated variant of this compound.

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProduct(s) FormedYieldCitation
Acidic (HCl 6M)Reflux, 12 hr4-Chlorophenylacetic acid + benzamide acid85%
Basic (NaOH 10%)Reflux, 8 hrSodium salt of benzamide acid + amine78%

Acidic hydrolysis cleaves the amide bond to produce 4-chlorophenylacetic acid and benzoic acid derivatives. Basic conditions favor saponification, yielding water-soluble sodium salts.

Alkylation and Acylation

The morpholine nitrogen and ethylamine chain serve as nucleophilic sites:

Alkylation

ElectrophileConditionsProduct(s) FormedCitation
Methyl iodideK₂CO₃, DMF, 50°CN-methylmorpholine derivative
Benzyl chloridePyridine, 80°CN-benzylated analog

The patent RU2570898C2 details alkylation using 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole under 120–200°C with protic acids (e.g., H₂SO₄), achieving yields >80% .

Acylation

Acylating AgentConditionsProduct(s) FormedCitation
Acetic anhydridePyridine, RTAcetylated morpholine derivative
Benzoyl chlorideDichloromethane, baseBis-benzamide compound

Pyridine is frequently used as a solvent and base to enhance acylation efficiency.

Cyclization Reactions

Under dehydrating conditions, intramolecular cyclization forms heterocycles:

ReagentConditionsProduct(s) FormedYieldCitation
PCl₅Toluene, refluxMorpholine-fused oxazoline65%
Polyphosphoric acid120°C, 6 hrBenzodiazepine analog50–55%

Cyclization products have been explored as intermediates for bioactive molecule synthesis.

Stability Under Environmental Conditions

The compound’s reactivity is influenced by environmental factors:

ConditionObservationCitation
UV light (254 nm)Photodegradation to chlorophenyl byproducts
Humid air (>60% RH)Slow hydrolysis over 30 days

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has been investigated for its role as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, making it relevant for treating mood disorders like depression and anxiety.

Mechanism of Action :
The primary mechanism involves the inhibition of MAO-A, which is crucial for the metabolism of neurotransmitters. By preventing the breakdown of these neurotransmitters, the compound potentially enhances mood and emotional stability.

Antitumor Activity

Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, certain benzamide derivatives have shown GI50 values ranging from 15.1 to 93.3 μM across different cancer types, suggesting that structural modifications can enhance biological activity against tumors.

Case Study :
A study focused on the pharmacological profile of this compound highlighted its reversible inhibition of MAO-A. The compound significantly increased serotonin levels in animal models, correlating with reduced depressive symptoms.

Antiparasitic Activity

Compounds with similar structures have been identified as having potent antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For example, analogues derived from phenotypic screens have shown promising results in inhibiting the growth of this parasite.

Relevant Findings :
A phenotypic screen led to the identification of highly potent compounds with EC50 values as low as 0.001 μM against Trypanosoma brucei. These compounds demonstrated good oral bioavailability and were effective in murine models.

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryInhibition of MAO-A; increased neurotransmitter levels
Antitumor ActivitySelective cytotoxicity against cancer cell lines; GI50 values 15.1 - 93.3 μM
Antiparasitic ActivityPotent activity against Trypanosoma brucei; EC50 = 0.001 μM

Synthesis Routes

The synthesis of this compound typically involves several steps:

  • Chlorination : Introduction of the chlorophenyl group via chlorination.
  • Morpholine Formation : Reacting the chlorophenyl compound with morpholine.
  • Amide Bond Formation : Finalizing the structure by reacting with benzoyl chloride or benzoyl bromide.

Optimizing reaction conditions such as temperature and solvent choice is critical for maximizing yield and purity.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

The following analysis compares N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide with structurally or functionally related benzamide derivatives, focusing on structural features , biological activity , and synthetic pathways .

Structural Comparisons
Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound
This compound (Target) Benzamide + 4-chlorophenyl + morpholinylethyl chain ~349.84*
2,4-Dichloro-N-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]benzamide (48) Additional Cl substituents at positions 2 and 4 on benzamide ring 413.2 Increased halogenation enhances lipophilicity
N-(4-chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide Nitro group at para position of benzamide; morpholine attached to chlorophenyl ring 375.78 Altered substitution pattern on benzamide core
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Piperidinyl instead of morpholinyl; iodo and methoxy substituents ~464.3 Piperidine vs. morpholine alters electronic properties
4-Chloro-N-(2-methoxyphenyl)benzamide Methoxy group on phenyl ring; no morpholine moiety 265.72 Simpler structure lacking heterocyclic amine

*Calculated based on molecular formula C₁₉H₂₀ClN₂O₂.

Key Observations :

  • Morpholine vs.
  • Substituent Effects : Halogenation (e.g., compound 48) or nitro groups (e.g., ) modulate electron density and steric bulk, affecting receptor binding .

Key Observations :

  • Sigma Receptor Targeting: Morpholine/piperidine-containing benzamides (e.g., [125I]PIMBA) show nanomolar affinity for sigma receptors, critical in cancer imaging/therapy . The target compound’s morpholine group may confer similar binding .
  • Antimicrobial vs. Antioxidant Activity : Substituents like nitro (compound 7) or hydroxyl (THHEB) direct activity toward microbial or oxidative targets, respectively . The target compound’s chloro and morpholine groups likely favor receptor-mediated over antioxidant effects.

Key Observations :

  • Yield Challenges : Bulky substituents (e.g., compound 48) reduce synthetic efficiency .
  • Radioactive Labeling : [125I]PIMBA requires specialized protocols, limiting accessibility .

Biological Activity

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as a derivative of moclobemide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a reversible selective inhibitor of monoamine oxidase A (MAO-A), which is crucial in the metabolism of neurotransmitters and has implications in treating various psychiatric disorders.

  • Molecular Formula : C19H21ClN2O2
  • SMILES : Clc1ccccc1C(CNC(=O)c1ccccc1)N1CCOCC1

The primary mechanism of action for this compound involves the inhibition of MAO-A, leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This mechanism is beneficial for treating depression and anxiety disorders, as elevated neurotransmitter levels can improve mood and emotional stability.

Antitumor Activity

In cancer research, benzamide derivatives have shown promising antitumor activities. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, certain derivatives displayed GI50 values ranging from 15.1 to 93.3 μM across different cancer types . This indicates that modifications to the benzamide structure can enhance biological activity against tumors.

Case Study 1: MAO-A Inhibition

A study focusing on the pharmacological profile of this compound highlighted its reversible inhibition of MAO-A. The compound showed a significant increase in serotonin levels in animal models, correlating with reduced depressive symptoms .

Case Study 2: Synthesis and Biological Evaluation

Research involved synthesizing various analogues based on the benzamide scaffold to evaluate their biological activity. The synthesized compounds were screened for MAO-A inhibition and cytotoxicity against cancer cell lines. Results indicated that modifications at the morpholine ring could enhance selectivity and potency against targeted enzymes .

Data Summary Table

Compound NameBiological ActivityEC50 (μM)SelectivityReference
This compoundMAO-A InhibitionNot specifiedHigh
Analogue 73Antiparasitic (T. brucei)0.001>30-fold over mammalian cells
Benzamide DerivativeAntitumor (various lines)15.1 - 93.3Variable by line

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, and how do coupling reagents influence yield?

  • The compound can be synthesized via a two-step process: (1) alkylation of 4-chloroaniline with a morpholine-containing alkylating agent (e.g., N-chloroethylmorpholine) and (2) benzoylation using activated carboxylic acid derivatives. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for efficient amide bond formation, minimizing side reactions and improving yields . For example, DCC/HOBt systems stabilize reactive intermediates, achieving >65% yields in analogous benzamide syntheses .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound?

  • Key techniques include:

  • IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • ¹H-NMR : Identifies aromatic protons (δ 7.0–7.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and ethyl linker protons (δ 2.5–3.0 ppm).
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .

Q. How do solvent polarity and pH affect the fluorescence properties of this benzamide derivative?

  • Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is ~5.0, as protonation of the morpholine nitrogen enhances electron-withdrawing effects, stabilizing excited states. At pH >7, deprotonation reduces fluorescence .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. receptor antagonism) for this compound?

  • Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Strategies include:

  • Selectivity profiling : Use broad-panel screening (e.g., Eurofins CEREP panels) to identify off-target interactions.
  • Structure-activity relationship (SAR) studies : Modify the benzamide or morpholine moieties to isolate specific activities. For example, fluorination at the 4-position of the benzamide enhances kinase selectivity .

Q. What computational approaches are recommended for predicting binding modes to dopamine D4 receptors?

  • Molecular docking : Use software like AutoDock Vina with crystal structures of D4 receptors (PDB: 5WIU). Focus on key interactions:

  • The chlorophenyl group engages in hydrophobic pockets.
  • The morpholine oxygen forms hydrogen bonds with Ser196.
    • MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .

Q. How can fluorescence-based assays be optimized for real-time monitoring of cellular uptake?

  • Parameters :

  • Excitation/Emission : λex = 340 nm, λem = 380 nm (adjust based on solvent polarity).
  • Temperature control : Maintain at 25°C to prevent thermal quenching.
  • LOD/LOQ : Validate with calibration curves (e.g., LOD = 0.269 mg/L, LOQ = 0.898 mg/L) .
    • Cell imaging : Use confocal microscopy with low-intensity illumination to minimize photobleaching.

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis of morpholine-containing benzamides?

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic amidation steps.
  • Catalytic optimization : Replace DCC with polymer-supported carbodiimides (e.g., PS-Carbodiimide) to simplify purification .

Q. How should researchers address discrepancies in fluorescence data across different laboratories?

  • Standardize protocols:

  • Solvent purity : Use HPLC-grade solvents to eliminate quenching impurities.
  • Instrument calibration : Validate spectrofluorometer settings with reference standards (e.g., quinine sulfate).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.